molecular formula C8H7BrFNO B8206623 4-Bromo-2-fluoro-3-methylbenzamide

4-Bromo-2-fluoro-3-methylbenzamide

Cat. No.: B8206623
M. Wt: 232.05 g/mol
InChI Key: VOQXEDVIDBQYNA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-2-fluoro-3-methylbenzamide involves the reaction of benzoyl fluoride with bromomethane, followed by a reaction with 2-fluoroaniline under basic conditions . The reaction mixture is typically hydrolyzed and extracted with dichloromethane. The organic layers are combined, washed with brine, dried over magnesium sulfate, concentrated, and purified by flash column chromatography on silica gel using a gradient of ethyl acetate in cyclohexane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-methylbenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of 4-Bromo-2-fluoro-3-methylbenzoic acid.

    Reduction: Formation of 4-Bromo-2-fluoro-3-methylbenzylamine.

Scientific Research Applications

4-Bromo-2-fluoro-3-methylbenzamide is used extensively in scientific research due to its role as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds . Its applications include:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Key intermediate in the synthesis of drugs like MDV 3100, which is used in the treatment of prostate cancer.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-methylbenzamide primarily involves its role as an intermediate in the synthesis of MDV 3100. MDV 3100 acts as an androgen-receptor antagonist, blocking androgens from binding to the androgen receptor. This prevents the nuclear translocation and co-activator recruitment of the ligand-receptor complex, thereby inhibiting the growth of androgen-dependent cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-N-methylbenzamide
  • 4-Bromo-2,3-difluorobenzaldehyde
  • 4-Bromo-2-fluorobenzoic acid

Uniqueness

4-Bromo-2-fluoro-3-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of MDV 3100 highlights its importance in medicinal chemistry, distinguishing it from other similar compounds .

Biological Activity

4-Bromo-2-fluoro-3-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and various signaling pathways. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms, efficacy in different biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C8_8H8_8BrFNO
  • Molecular Weight : 232.06 g/mol
  • IUPAC Name : 4-bromo-2-fluoro-N-(3-methylphenyl)benzamide

This compound features a bromine atom and a fluorine atom attached to a benzene ring, which contributes to its unique biological properties.

The biological activity of this compound is primarily linked to its role as a modulator of protein kinase pathways. Protein kinases are crucial in regulating various cellular functions, including metabolism, cell cycle progression, and apoptosis. The compound has been studied for its potential to inhibit specific kinases involved in cancer progression, particularly within the mTOR/PI3K/Akt signaling pathway, which is often dysregulated in tumors .

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that it can effectively inhibit the growth of leukemia and melanoma cells. The compound's IC50_{50} values indicate its potency compared to established anticancer agents. In one study, it was reported that this compound had an IC50_{50} value lower than that of traditional chemotherapy drugs like doxorubicin .

Inhibition of Kinase Activity

The compound has been identified as a potential inhibitor of several kinases involved in cancer and inflammatory pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. For example, it has been shown to affect the activity of mTOR, which plays a pivotal role in cell growth and metabolism .

Study on Cytotoxicity

A study conducted on various cancer cell lines (e.g., K-562 for leukemia and MDA-MB-435 for melanoma) demonstrated that this compound significantly inhibited cell growth with an average inhibition rate exceeding 80% across multiple assays. The results were comparable to those observed with other known anticancer agents .

Clinical Implications

In preclinical models, the compound has shown promise for treating conditions associated with aberrant kinase activity, such as certain types of cancer and neurodegenerative diseases. Its ability to modulate kinase pathways suggests potential applications beyond oncology, including inflammatory and metabolic disorders .

Data Summary

Biological Activity IC50_{50} Cell Lines Tested Reference
Anticancer Activity<10 µMK-562 (leukemia), MDA-MB-435 (melanoma)
Kinase InhibitionVariesmTOR pathway
Cytotoxicity>80% inhibitionVarious cancer lines

Properties

IUPAC Name

4-bromo-2-fluoro-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQXEDVIDBQYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Bromo-2-fluoro-3-methylbenzonitrile (11 g, 51.4 mmol) in a 100 mL mixture of TFA-sulfuric acid (4:1, V/V) was stirred at 40° C. for 16 h. After complete conversion of starting material, the reaction mixture was poured into iced-cold water. The resulting solid was filtered off and washed with water and dried to give the desired product (11.24 g, 48.4 mmol, 94% yield) as a white solid. MS (ESI) m/z 234.1 [M+2]+.
Quantity
11 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
100 mL
Type
reactant
Reaction Step One
Name
TFA sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
94%

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